(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
This compound features a polycyclic architecture combining a thieno[3,2-c][1,2]thiazine core with a 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),5,9,11-tetraene fragment, a benzyl substituent, and a trione system.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-7-ylamino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c28-21-20(13-25-16-6-7-19-18(12-16)26-10-9-24-23(26)32-19)33(29,30)27(17-8-11-31-22(17)21)14-15-4-2-1-3-5-15/h1-8,11-13,25H,9-10,14H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHRGOXWYKHZOH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)NC=C4C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC(=C3)N/C=C\4/C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2
Biological Activity
The compound known as (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-c][1,2]thiazine core with multiple functional groups that may contribute to its biological activity. The presence of the benzyl group and the diazatricyclo structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno and thiazine structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A series of thieno derivatives were synthesized and screened against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Compounds showed IC50 values ranging from 14.5 μM to 40 μM compared to standard treatments like doxorubicin .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Cell Proliferation : Thieno derivatives have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to key proteins involved in cancer progression such as EGFR and PI3K .
Case Studies
Several case studies highlight the effectiveness of thieno derivatives in clinical settings:
- Study on MCF-7 Cells : A specific derivative demonstrated an IC50 of 19.4 μM against MCF-7 cells, indicating strong cytotoxicity compared to traditional chemotherapeutics .
- Combination Therapies : Research indicates that combining these compounds with other anticancer agents enhances their efficacy through synergistic effects.
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 10b | MCF-7 | 19.4 | Apoptosis induction |
| Compound 10e | MCF-7 | 14.5 | EGFR inhibition |
| Doxorubicin | MCF-7 | 40.0 | DNA intercalation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybridized heterocyclic framework. Below is a systematic comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s thienothiazine-tricyclic hybrid distinguishes it from simpler monocyclic systems like 1,3-oxazepines or thiazolidin-4-ones. This architecture likely confers greater conformational rigidity and target selectivity compared to smaller heterocycles . In contrast, triazolothiadiazines (e.g., compound 363) share sulfur and nitrogen atoms but lack the fused thieno-thiazine system, reducing their structural complexity .
Substituent Effects: The benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the acetophenone derivatives in 1,3-oxazepines .
Synthetic Complexity :
- The synthesis of the target compound likely requires advanced multi-step strategies, such as sequential cyclization and condensation, similar to the methods used for triazolothiadiazines .
- In contrast, thiazolidin-4-ones and 1,3-oxazepines are synthesized via simpler cyclization of hydrazides or Schiff bases .
Biological Potential: While the target compound’s bioactivity remains uncharacterized, related thiadiazines and oxazepines exhibit antimicrobial, anticancer, and anti-inflammatory properties. Its tricyclic system may improve binding affinity to targets like kinases or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
